molecular formula C12H11FO2 B15240911 2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one

2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one

Katalognummer: B15240911
Molekulargewicht: 206.21 g/mol
InChI-Schlüssel: OBKDTDUHCDFBSG-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones This compound is characterized by the presence of an ethoxymethylidene group and a fluorine atom attached to the indenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one typically involves the reaction of 4-fluoroindanone with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-fluoroindanone, while reduction can produce 4-fluoroindanol .

Wissenschaftliche Forschungsanwendungen

2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby preventing substrate binding .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the combination of the ethoxymethylidene and fluorine groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H11FO2

Molekulargewicht

206.21 g/mol

IUPAC-Name

(2E)-2-(ethoxymethylidene)-4-fluoro-3H-inden-1-one

InChI

InChI=1S/C12H11FO2/c1-2-15-7-8-6-10-9(12(8)14)4-3-5-11(10)13/h3-5,7H,2,6H2,1H3/b8-7+

InChI-Schlüssel

OBKDTDUHCDFBSG-BQYQJAHWSA-N

Isomerische SMILES

CCO/C=C/1\CC2=C(C1=O)C=CC=C2F

Kanonische SMILES

CCOC=C1CC2=C(C1=O)C=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.